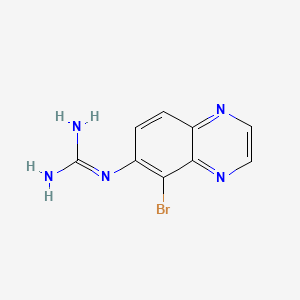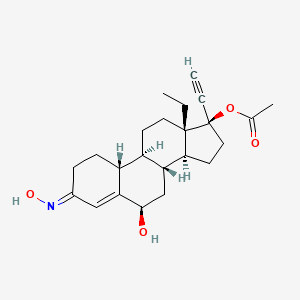
4-(Methyl-d3-thio)-phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Methyl-d3-thio)-phenol is a deuterated analog of 4-methylthiophenol, where the methyl group is replaced by a deuterated methyl group. This compound is of interest in various fields of research due to its unique isotopic labeling, which can be useful in tracing studies and mechanistic investigations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methyl-d3-thio)-phenol typically involves the introduction of a deuterated methyl group into the phenol structure. One common method is the reaction of 4-mercaptophenol with deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Methyl-d3-thio)-phenol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, such as acyl chlorides or alkyl halides, to form esters or ethers.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid (AcOH) as solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as solvent.
Substitution: Acyl chlorides, alkyl halides, pyridine as base, dichloromethane (DCM) as solvent.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Esters, ethers.
Applications De Recherche Scientifique
4-(Methyl-d3-thio)-phenol is used in various scientific research applications, including:
Chemistry: As a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: In studies involving enzyme-catalyzed reactions to understand the role of sulfur-containing compounds.
Medicine: As a potential therapeutic agent or in the development of diagnostic tools.
Industry: In the synthesis of deuterated compounds for use in pharmaceuticals and other high-value products.
Mécanisme D'action
The mechanism of action of 4-(Methyl-d3-thio)-phenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins or other biomolecules, leading to modifications that affect their function. The deuterated methyl group provides additional stability and can be used to trace the compound’s distribution and metabolism in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylthiophenol: The non-deuterated analog of 4-(Methyl-d3-thio)-phenol.
4-Ethylthiophenol: A similar compound with an ethyl group instead of a methyl group.
4-Propylthiophenol: A similar compound with a propyl group instead of a methyl group.
Uniqueness
This compound is unique due to its deuterated methyl group, which provides distinct advantages in research applications. The deuterium atoms can be used as tracers in studies involving metabolic pathways, reaction mechanisms, and the distribution of the compound in biological systems. This isotopic labeling also enhances the stability of the compound, making it valuable in various scientific investigations.
Propriétés
Numéro CAS |
1354190-90-1 |
|---|---|
Formule moléculaire |
C7H8OS |
Poids moléculaire |
143.218 |
Nom IUPAC |
4-(trideuteriomethylsulfanyl)phenol |
InChI |
InChI=1S/C7H8OS/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3/i1D3 |
Clé InChI |
QASBCTGZKABPKX-FIBGUPNXSA-N |
SMILES |
CSC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-chlorophenyl)-4-[3-[4-[4-[[4-[[(2R)-4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methyl-N-methylsulfonyl-1-propan-2-ylpyrrole-3-carboxamide](/img/structure/B591238.png)





![(10R,13r,17r)-17-[(1r)-1,5-dimethyl-4-methylene-hexyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1h-cyclopenta[a]phenanthrene](/img/structure/B591249.png)
![[(13S,17R)-3-Ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B591251.png)

![Methylamine hydrochloride, [methyl-3H]](/img/structure/B591257.png)
